![molecular formula C18H19ClN4O3 B3148731 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine CAS No. 65514-72-9](/img/structure/B3148731.png)
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Overview
Description
This compound, also known as “1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine”, has the molecular formula C18H19ClN4O3 and a molecular weight of 374.82 . It is used in the synthesis of substituted dibenzodiazepines . It’s also an impurity in the synthesis of Clozepine, an antipsychotic .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that Schiff bases, which this compound is a type of, are generally synthesized by condensation of aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a benzoyl group, which is further attached to a 4-chloro-2-nitrophenyl group via an amino link .Chemical Reactions Analysis
The compound, being a Schiff base, can participate in various chemical reactions. Schiff bases are known to be versatile intermediates in organic synthesis, capable of forming carbon-nitrogen bonds .Physical And Chemical Properties Analysis
This compound is soluble in methanol and water . It is a solid substance with a bright yellow color . The predicted boiling point is approximately 517.4°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm³ .Scientific Research Applications
Organic Nonlinear Optical (NLO) Crystals
The compound has been investigated for its potential as a building block in the growth of organic NLO single crystals. These crystals exhibit nonlinear optical properties, making them valuable for applications in laser technology, optical communication, and frequency conversion .
Electrochemical Reduction Studies
Researchers have studied the electrochemical reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol . Understanding its electrochemical behavior is crucial for applications in sensors, catalysis, and environmental monitoring .
Crystal Growth and Structure Analysis
The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) has been synthesized and grown as optically transparent single crystals. These crystals can be used in optoelectronic devices, photonic applications, and crystallography studies .
1,2,4-Triazole-Containing Compounds
The compound can serve as an effective nucleophile in the synthesis of nitrogen-containing heterocycles. For instance, it can participate in controlled multidirectional reactions, leading to the formation of diverse 1,2,4-triazole derivatives. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .
Rare and Unique Chemical Collections
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data may not be available, its rarity makes it intriguing for specialized research purposes .
properties
IUPAC Name |
[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPMQOLBZFPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652119 | |
Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine | |
CAS RN |
65514-72-9 | |
Record name | [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65514-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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